molecular formula C11H10O3S B13546111 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid

3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid

Cat. No.: B13546111
M. Wt: 222.26 g/mol
InChI Key: HELXTFMYJHKGIB-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid: is a compound with a mouthful of a name! Let’s break it down:

    Structure: It consists of a ring fused to a moiety.

    Chemical Formula: CHOS

    IUPAC Name: 2-amino-3-(benzo[b]thiophen-3-yl)propanoic acid

Preparation Methods

Synthetic Routes::

    Condensation Reactions: The synthesis of thiophene derivatives often involves condensation reactions. Notable methods include

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. research in the field of thiophene derivatives continues to evolve.

Chemical Reactions Analysis

    Reactivity: 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid can participate in various reactions

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidations might involve oxidizing agents like potassium permanganate (KMnO), while reductions could use reducing agents like sodium borohydride (NaBH).

    Major Products: These reactions can yield diverse products, including derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

    Chemistry: Thiophene derivatives find applications in material science, organic semiconductors, and organic light-emitting diodes (OLEDs).

    Biology and Medicine: Some thiophene-based compounds exhibit pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.

    Industry: Thiophene derivatives serve as corrosion inhibitors in industrial chemistry.

Mechanism of Action

  • The precise mechanism by which 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

    Uniqueness: Highlighting its distinct features compared to other compounds is challenging without specific analogs. its benzo[b]thiophene ring system sets it apart.

    Similar Compounds: While I don’t have a specific list, other thiophene derivatives with similar structures and properties exist in the literature.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C11H10O3S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9,12H,5H2,(H,13,14)

InChI Key

HELXTFMYJHKGIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)O

Origin of Product

United States

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